L-NIL hydrochloride
Overview
Description
Mechanism of Action
Target of Action
L-NIL hydrochloride primarily targets the inducible Nitric Oxide Synthase (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes. It plays a crucial role in immune response and inflammation .
Mode of Action
This compound acts as an inhibitor of iNOS . It binds to the active site of the enzyme, preventing it from producing NO. The IC50 value for mouse iNOS is 3.3 μM, indicating a potent inhibitory effect .
Biochemical Pathways
By inhibiting iNOS, this compound affects the nitric oxide pathway . This pathway is involved in various biological processes, including vasodilation, immune response, and neurotransmission. By reducing NO production, this compound can modulate these processes, particularly those related to inflammation and immune response .
Result of Action
The inhibition of iNOS by this compound leads to a decrease in NO production . This can result in reduced inflammation and modulation of immune response . For instance, in a study involving mice, this compound was found to prevent inflammation, oxidative stress, and autophagy induced by renal ischemia-reperfusion .
Biochemical Analysis
Biochemical Properties
L-NIL hydrochloride interacts with iNOS, an enzyme that plays a crucial role in the production of nitric oxide (NO), a key physiological mediator . It exhibits IC50 values of 0.4-3.3 µM for iNOS, indicating its potency in inhibiting this enzyme . The interaction between this compound and iNOS leads to the inhibition of NO production, thereby influencing various biochemical reactions within the cell .
Cellular Effects
This compound’s inhibition of iNOS has significant effects on various types of cells and cellular processes. For instance, it has been shown to prevent inflammation, oxidative stress, and autophagy induced by renal ischemia-reperfusion in mice . It also influences cell function by impacting cell signaling pathways and gene expression related to these processes .
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its binding to iNOS, leading to the inhibition of this enzyme . This interaction prevents the synthesis of NO, thereby affecting the downstream signaling pathways and gene expression regulated by this molecule .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific studies on the temporal effects of this compound are limited, it is known that the compound’s inhibitory effects on iNOS can influence long-term cellular functions .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, in a study involving mice, this compound administered at dosages of 10 and 30 mg/kg was found to prevent inflammation, oxidative stress, and autophagy induced by renal ischemia-reperfusion .
Metabolic Pathways
This compound is involved in the nitric oxide synthase pathway, where it interacts with the iNOS enzyme . By inhibiting iNOS, this compound can affect the production of NO, a critical mediator in various metabolic processes .
Transport and Distribution
While specific information on the transport and distribution of this compound within cells and tissues is limited, its primary target, iNOS, is typically found in various cell types and tissues, suggesting that this compound may also be distributed across different cellular locations .
Subcellular Localization
The subcellular localization of this compound is likely to be closely associated with the location of its target, iNOS. As iNOS is typically found in the cytoplasm of cells , it is plausible that this compound may also localize to this subcellular compartment to exert its inhibitory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-NIL hydrochloride involves the reaction of L-lysine with ethyl isocyanate to form N6-(1-iminoethyl)-L-lysine, which is then converted to its dihydrochloride salt. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
L-NIL hydrochloride primarily undergoes substitution reactions due to the presence of the iminoethyl group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in solvents like water, ethanol, or DMSO, and may require specific pH conditions to proceed efficiently .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield N6-(1-iminoethyl)-L-lysine oxide, while reduction reactions may produce N6-(1-aminoethyl)-L-lysine .
Scientific Research Applications
L-NIL hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other compounds and in studying reaction mechanisms involving nitric oxide
Biology: Employed in research on the role of nitric oxide in cellular signaling, immune response, and inflammation
Medicine: Investigated for its potential therapeutic effects in conditions involving excessive nitric oxide production, such as sepsis and chronic inflammation
Industry: Utilized in the development of nitric oxide-related assays and diagnostic tools
Comparison with Similar Compounds
L-NIL hydrochloride is unique in its high selectivity for iNOS compared to other nitric oxide synthase (NOS) isoforms, such as endothelial NOS (eNOS) and neuronal NOS (nNOS). Similar compounds include:
NG-monomethyl-L-arginine (L-NMMA): A less selective NOS inhibitor
NG-nitro-L-arginine methyl ester (L-NAME): Another NOS inhibitor with broader specificity
Aminoguanidine: Selective for iNOS but with different chemical structure and properties
This compound’s high selectivity for iNOS makes it a valuable tool for studying the specific role of inducible nitric oxide synthase in various biological processes .
Properties
IUPAC Name |
(2S)-2-amino-6-(1-aminoethylideneamino)hexanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-6(9)11-5-3-2-4-7(10)8(12)13;/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13);1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYWSATZDBEAOS-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCCC(C(=O)O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCCC[C@@H](C(=O)O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159190-45-1, 150403-89-7 | |
Record name | N6-(1-Iminoethyl)-L-lysine hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159190-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-N6-(1-Iminoethyl)lysine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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